N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxybenzyl group at the N1 position and a 1,2-oxazole-3-carboxamide moiety at the C5 position, which is further substituted with a thiophen-2-yl group. The methoxy group on the benzyl ring may enhance solubility and influence metabolic stability, while the thiophene and oxazole rings contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C19H16N4O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3S/c1-25-14-6-4-13(5-7-14)12-23-18(8-9-20-23)21-19(24)15-11-16(26-22-15)17-3-2-10-27-17/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
BEEUYCXZMGKJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzyl group. The thiophene ring is then incorporated, and finally, the oxazole ring is formed. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
Pharmacological Properties
The compound is part of a larger class of pyrazole derivatives known for their diverse biological activities. Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to possess significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit inflammatory mediators and reduce edema in animal models .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Antimicrobial Activity : Compounds similar to N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide have demonstrated antimicrobial effects against a range of bacteria and fungi. This suggests potential applications in treating infections .
Case Studies
Several studies have documented the applications and effects of similar compounds in various biological contexts:
Case Study 1: Anti-inflammatory Effects
A study investigated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Compounds exhibiting structural similarities to this compound demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the cytotoxic effects of pyrazole derivatives against various cancer cell lines, including A549 lung cancer cells. The study found that certain derivatives led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways . This suggests that this compound could be further explored as a potential anticancer agent.
Case Study 3: Antimicrobial Properties
Research into the antimicrobial properties of related pyrazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The compounds were tested against standard strains such as E. coli and Staphylococcus aureus, showing significant antibacterial activity . This opens avenues for developing new antimicrobial agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Structural Differences :
- The pyrazole ring is substituted at the C4 position instead of C3.
- A 4-fluorobenzyl group replaces the 4-methoxybenzyl group.
- The oxazole ring is substituted with a methyl group at C3 instead of a thiophene at C5.
- The methyl group on oxazole could decrease steric hindrance, improving binding to hydrophobic enzyme pockets.
(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide (Asciminib Hydrochloride)
- Structural Differences :
- Contains a nicotinamide core instead of oxazole.
- Substituted with a chlorodifluoromethoxy group on the phenyl ring and a hydroxylated pyrrolidine.
- Implications :
N-(Cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Structural Differences :
- Lacks the pyrazole ring and 4-methoxybenzyl group.
- Features a cyclopropylmethyl group on the amide nitrogen.
- Implications: The cyclopropyl group may increase metabolic stability by resisting oxidative degradation compared to benzyl groups .
Key Structural and Functional Comparisons (Table)
Research Findings and Hypotheses
- Electron-Donating vs. Electron-Withdrawing Groups :
Methoxy (target compound) may enhance solubility but increase susceptibility to CYP450-mediated demethylation compared to fluorine or chlorodifluoromethoxy groups . - Heterocycle Impact :
The pyrazole-oxazole-thiophene triad in the target compound likely offers superior binding versatility (e.g., kinase ATP pockets) compared to simpler oxazole derivatives . - Synthetic Complexity : Asciminib’s nicotinamide-pyrrolidine framework requires multi-step synthesis, whereas the target compound’s structure may balance synthetic feasibility and bioactivity .
Biological Activity
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a complex structure consisting of a pyrazole ring, a thiophene moiety, and an oxazole ring. The presence of these heterocycles contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazole core from appropriate hydrazine derivatives.
- Introduction of the thiophene and oxazole rings through cyclization reactions.
- Functionalization with the 4-methoxybenzyl group.
This multi-component synthesis approach allows for the efficient production of the compound while maintaining high yields and purity.
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| HeLa | 2.41 | Apoptosis via p53 pathway |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways .
3.1 Anti-inflammatory Effects
This compound shows potential as an anti-inflammatory agent. In vivo studies have demonstrated that it can reduce inflammation markers in animal models, indicating its potential for treating inflammatory diseases such as arthritis.
3.2 Neuroprotective Effects
Recent studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may mitigate oxidative stress and reduce neuronal apoptosis, making it a candidate for further research in neuropharmacology .
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- MCF-7 Cell Line Study : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Animal Model for Inflammation : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain, supporting its anti-inflammatory claims.
5. Conclusion
This compound presents promising biological activities across multiple domains, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
